2-(3-Isopropyl-ureido)-isonicotinic acid
Description
2-(3-Isopropyl-ureido)-isonicotinic acid is a pyridine-derived compound featuring a ureido substituent at the 2-position of the isonicotinic acid backbone, with an isopropyl group attached to the urea moiety. The carboxylic acid group at the 4-position of the pyridine ring distinguishes it from nicotinic acid derivatives.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(propan-2-ylcarbamoylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-6(2)12-10(16)13-8-5-7(9(14)15)3-4-11-8/h3-6H,1-2H3,(H,14,15)(H2,11,12,13,16) |
InChI Key |
SJMMPLNWZUQNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional groups among 2-(3-Isopropyl-ureido)-isonicotinic acid and related compounds:
Physicochemical Properties
- Solubility : The isopropyl-ureido group in this compound likely reduces water solubility compared to hydroxylated derivatives like citrazinic acid but improves lipophilicity relative to isoniazid.
- Coordination Chemistry : The carboxylic acid group enables metal-organic framework (MOF) formation, similar to 1,4-benzenedicarboxylate linkers. However, the bulkier ureido substituent may limit porosity compared to simpler carboxylates .
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